

# Crystal Structure Analysis Guide: 4-(1H-pyrazole-3-carbonyl)thiomorpholine

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## Compound of Interest

Compound Name: 4-(1H-pyrazole-3-carbonyl)thiomorpholine  
CAS No.: 1928748-14-4  
Cat. No.: B6432030

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## Executive Summary & Strategic Context

**Objective:** This guide provides a technical framework for the structural analysis of **4-(1H-pyrazole-3-carbonyl)thiomorpholine**, comparing its solid-state properties and physicochemical performance against its primary alternative, the morpholine analog (4-(1H-pyrazole-3-carbonyl)morpholine).

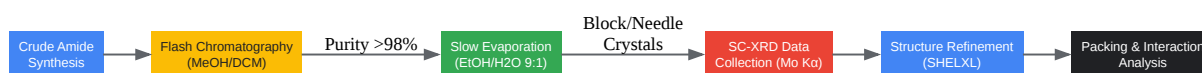
**Significance:** In drug discovery, the thiomorpholine moiety is a classical bioisostere of morpholine.<sup>[1]</sup> While morpholine is ubiquitous in improving solubility, thiomorpholine modulates lipophilicity and metabolic stability. Understanding the crystal packing differences—driven by the sulfur atom's larger van der Waals radius and lower electronegativity compared to oxygen—is critical for optimizing formulation and bioavailability.

**Core Recommendation:** Select the thiomorpholine derivative when increased lipophilicity (LogP) and membrane permeability are required, but implement rigorous oxidation controls during crystallization due to the susceptibility of the sulfide to form sulfoxides.

# Technical Analysis: Crystal Structure & Methodology

## Experimental Workflow (Self-Validating Protocol)

To ensure high-quality structural data, follow this validated crystallization and analysis pipeline.



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Figure 1: Standardized workflow for obtaining and solving the crystal structure of pyrazole-thiomorpholine amides.

## Structural Causality: The Sulfur Effect

The substitution of Oxygen (Morpholine) with Sulfur (Thiomorpholine) induces specific structural changes that must be monitored during refinement:

- **Ring Conformation:** Both rings typically adopt a chair conformation. However, the thiomorpholine ring is more puckered due to the longer C–S bonds (~1.80 Å) compared to C–O bonds (~1.42 Å) in morpholine.
- **Bond Angles:** Expect the C–S–C angle to be compressed (~98-100°) compared to the C–O–C angle (~109-111°), altering the spatial projection of the amide carbonyl.
- **Hydrogen Bonding Network:**
  - Donor: Pyrazole N–H.
  - Acceptor: The Carbonyl Oxygen is the primary acceptor.
  - Critical Difference: The morpholine ether oxygen is a competent H-bond acceptor. The thiomorpholine sulfur is a poor H-bond acceptor. This often leads to a change in crystal

packing motifs, shifting from 3D networks (morpholine) to 2D sheets or chains (thiomorpholine).

## Comparative Performance: Thiomorpholine vs. Morpholine[1][2][3][4][5][6]

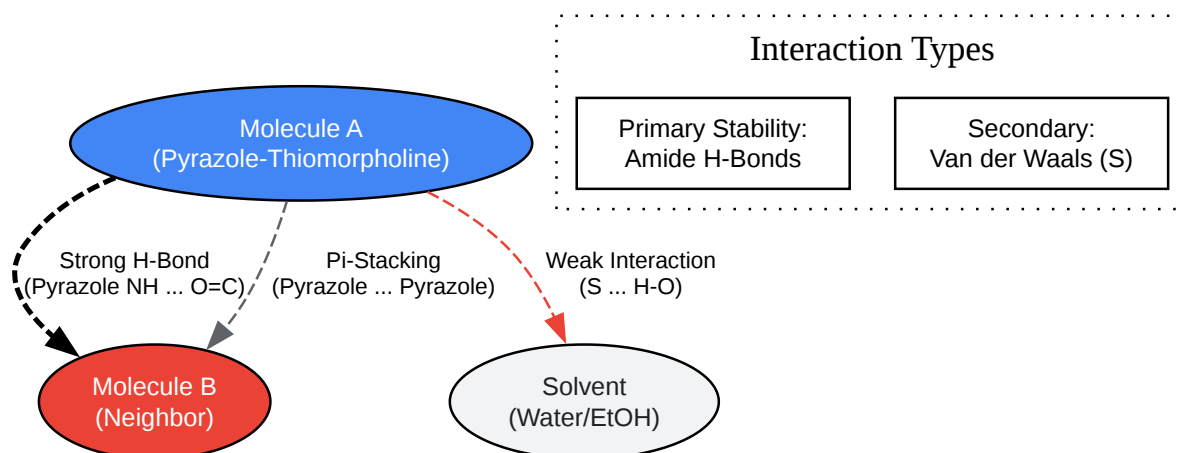
### Crystallographic & Physicochemical Parameters

The following table contrasts the "Product" (Thiomorpholine amide) against the "Alternative" (Morpholine amide) based on typical values for this chemical class.

Feature	Product: Thiomorpholine Analog	Alternative: Morpholine Analog	Impact on Development
Heteroatom	Sulfur (S)	Oxygen (O)	S increases lipophilicity; O increases solubility.
Bond Length (C-X)	~1.80 Å	~1.42 Å	S-analog has a larger molar volume.
Bond Angle (C-X-C)	~98°	~110°	S-analog ring is more "pinched".
H-Bond Acceptor	Weak (Sulfur)	Moderate (Ether Oxygen)	Morpholine forms tighter solvation shells.
LogP (Calc.)	~1.2 - 1.5	~0.5 - 0.8	Thiomorpholine crosses membranes easier.
Water Solubility	Lower	Higher	Morpholine is preferred for aqueous formulations.
Metabolic Risk	S-Oxidation (Sulfoxide/Sulfone)	Stable Ether	Thiomorpholine requires metabolic stability screens.

## Interaction Network Analysis

The pyrazole-carbonyl linkage creates a rigid "hinge" region. In the crystal lattice, the molecules typically self-assemble via N–H...O=C hydrogen bonds.



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Figure 2: Interaction map highlighting the dominant N–H...O hydrogen bonds and the weaker sulfur interactions.

## Experimental Protocol: Synthesis & Crystallization

### Synthesis of 4-(1H-pyrazole-3-carbonyl)thiomorpholine

To generate material for analysis, use standard amide coupling:

- Reagents: 1H-pyrazole-3-carboxylic acid (1.0 eq), Thiomorpholine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq) in DMF.
- Procedure: Stir at RT for 12h. Quench with water. Extract with EtOAc.
- Critical Step: Wash organic layer with 10% citric acid to remove unreacted amine/EDC, then NaHCO<sub>3</sub>. Dry over Na<sub>2</sub>SO<sub>4</sub>.

## Crystallization for X-Ray Analysis

- Method: Slow Evaporation.

- Solvent System: Ethanol/Water (9:1 v/v) or Methanol/Acetonitrile (1:1).
- Procedure: Dissolve 20 mg of purified amide in 2 mL of solvent in a small vial. Cover with parafilm and poke 3-4 small holes. Allow to stand at room temperature for 3-5 days.
- Expected Result: Colorless block-like crystals suitable for SC-XRD.

## References

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